1-(thiophen-3-ylmethyl)azocane
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Overview
Description
1-(Thiophen-3-ylmethyl)azocane is a heterocyclic compound that features a thiophene ring attached to an azocane structure. Thiophene is a five-membered ring containing sulfur, known for its aromatic properties and significant role in medicinal chemistry . The azocane ring, an eight-membered nitrogen-containing ring, adds to the compound’s complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiophen-3-ylmethyl)azocane typically involves the formation of the thiophene ring followed by its attachment to the azocane structure. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources . The thiophene ring can then be functionalized and coupled with azocane through nucleophilic substitution or other coupling reactions.
Industrial Production Methods: Industrial production of thiophene derivatives often employs multicomponent reactions due to their efficiency and high yield . These methods are scalable and can be optimized for large-scale production, ensuring the availability of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-3-ylmethyl)azocane undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the azocane nitrogen, leading to various reduced forms.
Substitution: Electrophilic and nucleophilic substitutions are common, especially on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, organometallic reagents, and bases are commonly used.
Major Products: The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and reduced azocane derivatives.
Scientific Research Applications
1-(Thiophen-3-ylmethyl)azocane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(thiophen-3-ylmethyl)azocane involves its interaction with various molecular targets:
Molecular Targets: The thiophene ring can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and benzothiophene share the thiophene core but differ in their substitution patterns and ring structures.
Azocane Derivatives: Compounds such as 1-(pyridin-3-ylmethyl)azocane have similar azocane structures but different aromatic attachments.
Uniqueness: 1-(Thiophen-3-ylmethyl)azocane is unique due to its combination of the thiophene and azocane rings, offering a distinct set of chemical properties and reactivity. This dual-ring structure provides versatility in synthetic applications and potential biological activities .
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)azocane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-2-4-7-13(8-5-3-1)10-12-6-9-14-11-12/h6,9,11H,1-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOLPYZYJXBZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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